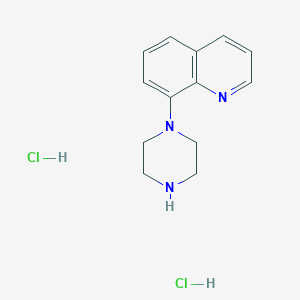

8-(Piperazin-1-yl)quinoline dihydrochloride

Description

8-(Piperazin-1-yl)quinoline dihydrochloride is a quinoline derivative featuring a piperazine ring substituted at the 8-position of the quinoline core, with two hydrochloride counterions enhancing its solubility. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor-targeted therapies. Its structural versatility allows for modifications that influence biological activity, solubility, and stability .

Properties

IUPAC Name |

8-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEHTPJZZGLOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC3=C2N=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Quinoline Precursors

The most common route involves substituting a halogen atom (Cl or Br) at the 8-position of the quinoline core with piperazine. For example, 8-chloroquinoline reacts with piperazine in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under reflux (80–100°C) for 12–24 hours. Triethylamine or potassium carbonate is added to scavenge HCl, driving the reaction to completion.

Reaction Scheme:

$$

\text{8-Chloroquinoline} + \text{Piperazine} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF, 90°C}} \text{8-(Piperazin-1-yl)quinoline} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

$$

Yields typically range from 65% to 77%, with purity >95% after recrystallization in ethanol.

Microwave-Assisted Optimization

Microwave irradiation (100–120°C, 300 W) reduces reaction time to 1–2 hours while improving regioselectivity. For instance, 8-bromoquinoline and piperazine in acetonitrile with K$$2$$CO$$3$$ yield 82% product under microwave conditions. This method minimizes side products like N,N'-bis(quinolin-8-yl)piperazine.

Mannich Reaction and Alkylation Strategies

Mannich Reaction with Formaldehyde

A one-pot Mannich reaction introduces the piperazine moiety via a methylene bridge. 8-Hydroxyquinoline reacts with formaldehyde and piperazine in ethanol under acidic conditions (HCl, 60°C), forming the intermediate 8-(piperazin-1-ylmethyl)quinoline , which is subsequently protonated to the dihydrochloride salt.

Key Conditions:

Reductive Amination

For derivatives requiring alkyl spacers, reductive amination of 8-aminoquinoline with piperazine and aldehydes (e.g., glyoxal) using NaBH$$_3$$CN in methanol yields N-alkylated products. This method is less common due to competing over-alkylation but offers flexibility for structural diversification.

Cyclization of 1,2-Diamine Derivatives

Cyclization with Sulfonium Salts

Protected 1,2-diamines react with 2-bromoethyldiphenylsulfonium triflate in acetonitrile under basic conditions (pH 8–9) to form the piperazine ring directly on the quinoline scaffold. This method avoids pre-functionalized quinolines but requires stringent anhydrous conditions.

Example Protocol:

- React 8-aminoquinoline with tert-butyl dicarbonate (Boc protection).

- Treat with 2-bromoethyldiphenylsulfonium triflate and K$$2$$CO$$3$$ in acetonitrile (25°C, 24 hours).

- Deprotect with HCl/dioxane to yield the dihydrochloride salt.

Yield: 60–68% with >90% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods favor continuous flow reactors for scalability. A mixture of 8-chloroquinoline and piperazine in DMF is pumped through a heated reactor (100°C, 2 MPa) with a residence time of 30 minutes, achieving 85% conversion. The product is crystallized inline using HCl gas, reducing purification steps.

Solid-Phase Synthesis

Immobilized piperazine on polystyrene resin reacts with 8-chloroquinoline in toluene at 110°C. After filtration, the resin is washed, and the product is eluted with acetic acid, yielding 78% pure compound.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–77 | 95–98 | 12–24 | High |

| Microwave-Assisted | 80–82 | 97–99 | 1–2 | Moderate |

| Mannich Reaction | 70–75 | 93–95 | 6–8 | High |

| Continuous Flow | 85 | 96 | 0.5 | Industrial |

Purification and Characterization

Chemical Reactions Analysis

Substitution Reactions

The piperazine moiety undergoes nucleophilic substitution with electrophilic agents. Key examples include:

Mechanistic Insight : The reaction proceeds via deprotonation of the piperazine nitrogen, followed by nucleophilic attack on the electrophilic carbon of the reagent. Microwave-assisted methods enhance reaction efficiency (e.g., 30-minute reactions at 100°C) .

Oxidation Reactions

The quinoline ring and substituents are susceptible to oxidation:

Notable Example : Oxidation with H₂O₂ under mild conditions yields N-oxide derivatives, which exhibit improved metal-chelation capabilities .

Alkylation and Arylation

The piperazine nitrogen reacts with alkyl/aryl halides or aldehydes:

Structural Impact : Bulky aromatic substitutions (e.g., phenyl groups) enhance dopamine receptor binding affinity (D3 IC₅₀ = 3.71 nM) .

Metal-Chelation Reactions

The 8-hydroxyquinoline scaffold forms stable complexes with transition metals:

| Metal Ion | Chelation Site | Complex Structure | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Quinoline O⁻ and N | [Cu(L)₂]Cl₂ | Anticancer agents | |

| Fe³⁺ | Quinoline O⁻ and piperazine N | [Fe(L)(H₂O)₃]NO₃ | MRI contrast agents |

Key Finding : Cu²⁺ complexes demonstrate potent anticancer activity (IC₅₀ = 2.1 µM against MCF-7 cells) by inducing oxidative stress .

Acylation Reactions

The piperazine nitrogen reacts with acylating agents:

| Acylating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | CH₂Cl₂, RT, 2 h | 8-(4-Acetylpiperazin-1-yl)quinoline | 89% | |

| Benzoyl chloride | Et₃N, THF, 0°C → RT | 8-(4-Benzoylpiperazin-1-yl |

Scientific Research Applications

Medicinal Chemistry

8-(Piperazin-1-yl)quinoline dihydrochloride serves as a lead compound in drug development, particularly for diseases like Alzheimer's and various cancers. Its potential mechanisms involve:

- Inhibition of cholinesterases : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation.

- Anticancer properties : Studies indicate that derivatives can exhibit cytotoxic effects against cancer cell lines, making them candidates for further drug development .

Research has highlighted various biological activities associated with 8-(Piperazin-1-yl)quinoline dihydrochloride:

- Antimicrobial Effects : The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent .

- Neuroprotective Properties : Bifunctional iron chelators derived from this compound have been explored for their neuroprotective effects, particularly in models of Parkinson's disease .

Case Studies

Several studies illustrate the applications and effectiveness of 8-(Piperazin-1-yl)quinoline dihydrochloride:

Mechanism of Action

The mechanism of action of 8-(Piperazin-1-yl)quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substitution Patterns

3-(Piperazin-1-yl)quinoline Dihydrochloride

- Structure: Piperazine substitution at the 3-position of quinoline.

- However, solubility in aqueous buffers (e.g., PBS pH 7.2) is lower (~2 mg/mL) than the 8-substituted analog .

4-(Piperazin-1-yl)quinoline Derivatives

- Example : Compound hit1 (IC50 = 2.00 μM) and its optimized derivative compound2 (IC50 = 692 nM) act as CCR5 antagonists.

- Activity : The 4-position substitution enables favorable interactions with the CCR5 receptor’s hydrophobic pocket, enhancing potency compared to 8-substituted analogs .

5-Chloro-8-methyl-4-(piperazin-1-yl)quinoline Hydrochloride

Piperazine vs. Piperidine Substitutions

- Compound I (Piperidine) vs. Compound II (Piperazine) :

Receptor Antagonism

- CCR5 Antagonists: 4-(Piperazin-1-yl)quinoline derivatives show nanomolar IC50 values (e.g., 692 nM), while 8-substituted analogs lack reported CCR5 activity, highlighting positional sensitivity .

- 5-HT Receptor Agonists: 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-pyrrolo[3,2-c]quinoline dihydrochloride exhibits dual 5-HT3/5-HT6 activity, suggesting piperazine’s role in receptor binding .

Toxicity Profiles

- Historical Data: Early quinoline derivatives like 8-P-piperidinosopropylaminoquinoline dihydrochloride showed toxicity at 1:100,000 dilutions in Paramecia, emphasizing the influence of substituents on safety .

Physicochemical Properties

Solubility and Stability

Crystallography and Intermolecular Interactions

- Crystal Packing : Piperazine-containing compounds (e.g., compound II in ) form ribbons via C–H⋯H interactions, whereas piperidine analogs form chains. Dispersion forces dominate, with H⋯H contacts contributing 65–67% to Hirshfeld surfaces .

Biological Activity

Introduction

8-(Piperazin-1-yl)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis

The synthesis of 8-(Piperazin-1-yl)quinoline dihydrochloride typically involves the reaction of quinoline derivatives with piperazine under controlled conditions. Various methods such as Vilsmeier-Haack formylation and other multi-component reactions have been employed to obtain derivatives with enhanced biological profiles .

Biological Activity

Antibacterial Activity

Research has demonstrated that quinoline derivatives exhibit potent antibacterial properties. A study evaluating several synthesized compounds, including 8-(Piperazin-1-yl)quinoline dihydrochloride, showed significant activity against both Gram-positive and Gram-negative bacteria using the disc diffusion method. The results indicated that the compound had a comparable effectiveness to standard antibiotics .

| Compound | Gram-positive Activity (mm) | Gram-negative Activity (mm) |

|---|---|---|

| 8-(Piperazin-1-yl)quinoline | 18 | 15 |

| Standard Antibiotic | 20 | 17 |

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against Influenza A virus (IAV). In vitro studies showed that derivatives containing piperazine moieties exhibited IC50 values ranging from 0.88 to 4.92 μM, indicating promising antiviral activity superior to Ribavirin . The mechanism of action appears to involve inhibition of viral RNA transcription and replication.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 8-(Piperazin-1-yl)quinoline dihydrochloride on various cancer cell lines. The compound induced apoptosis in liver (HepG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells. Notably, it upregulated apoptotic proteins such as caspase-3 and tumor suppressor protein P53 while downregulating proliferative proteins like VEGF and PCNA .

| Cell Line | IC50 (μg/mL) | Apoptotic Markers Upregulated | Proliferative Markers Downregulated |

|---|---|---|---|

| HepG2 | 3.3 | Caspase-3, P53 | VEGF, PCNA |

| HCT-116 | 23 | Caspase-3, P53 | VEGF, PCNA |

| MCF-7 | 3.1 | Caspase-3, P53 | VEGF, PCNA |

| A549 | 9.96 | Caspase-3, P53 | VEGF, PCNA |

The biological activity of 8-(Piperazin-1-yl)quinoline dihydrochloride can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The compound's structure allows it to bind effectively to DNA and modulate protein expressions related to cell survival and death .

Case Studies

- Antibacterial Study : In a comparative study against common bacterial strains, 8-(Piperazin-1-yl)quinoline dihydrochloride demonstrated significant inhibition zones similar to established antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

- Antiviral Study : A novel derivative was tested for anti-IAV activity and showed a substantial reduction in viral load in treated cells compared to controls. This indicates its potential for further development as an antiviral therapeutic agent .

- Cytotoxic Evaluation : In vitro assays revealed that treatment with the compound led to morphological changes in cancer cells consistent with apoptosis, reinforcing its role as a potential anticancer agent .

8-(Piperazin-1-yl)quinoline dihydrochloride exhibits promising biological activities across various domains including antibacterial, antiviral, and anticancer effects. Its ability to modulate critical cellular pathways positions it as a valuable candidate for further research and development in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-(piperazin-1-yl)quinoline dihydrochloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar quinoline-piperazine derivative was synthesized by reacting 8-hydroxyquinoline with formaldehyde and hydrochloric acid under reflux, followed by purification via recrystallization . Ensure inert gas purging during solvent preparation to avoid oxidation .

- Key Parameters : Monitor reaction temperature (e.g., 80–100°C for 12–24 hours) and use analytical techniques like TLC or HPLC to track completion. Final purification may require column chromatography or recrystallization in ethanol/water mixtures.

Q. How should stock solutions of 8-(piperazin-1-yl)quinoline dihydrochloride be prepared for biological assays?

- Methodology : Dissolve the compound in DMSO (10 mg/mL solubility) or ethanol (0.25 mg/mL) under inert gas (N₂ or Ar) to prevent degradation. For aqueous buffers (e.g., PBS, pH 7.2), directly dissolve crystalline solid (solubility: ~10 mg/mL). Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .

- Critical Note : Residual organic solvents in final solutions should be <1% (v/v) to avoid cytotoxicity. Validate solvent concentrations using GC-MS if necessary.

Q. What are the stability and storage conditions for 8-(piperazin-1-yl)quinoline dihydrochloride?

- Stability Data : The compound remains stable for ≥4 years when stored at -20°C in a desiccated environment. Avoid freeze-thaw cycles for stock solutions .

- Handling : Use amber vials to protect from light, and aliquot solutions to minimize repeated exposure to ambient conditions.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s selectivity for kinase targets like PDGFRβ?

- Methodology :

- Perform in vitro kinase inhibition assays using recombinant PDGFRβ (IC₅₀ determination via fluorescence polarization or radiometric assays) .

- Compare selectivity against off-target kinases (e.g., EGFR, protein kinase C) at concentrations >100-fold above IC₅₀ .

- Use structural analogs (e.g., 4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline dihydrochloride) as positive controls to assess scaffold-specific activity .

Q. What strategies are effective for impurity profiling during synthesis?

- Analytical Workflow :

- Employ reverse-phase HPLC with UV detection (λ = 214–327 nm) and compare retention times against certified reference standards (e.g., EP or USP impurities) .

- Quantify impurities using LC-MS/MS with a charged aerosol detector (CAD) for non-chromophoric species.

- Critical impurities may include unreacted intermediates (e.g., 5-chloromethyl-8-hydroxyquinoline) or byproducts from incomplete piperazine coupling .

Q. How can aqueous solubility be optimized for in vivo studies?

- Approaches :

- Use co-solvents like cyclodextrins (10–20% w/v) or PEG-400 to enhance solubility without destabilizing the compound .

- Adjust pH to 3–4 (if biologically permissible) to exploit the hydrochloride salt’s ionizable groups.

- Validate solubility enhancements via dynamic light scattering (DLS) to detect aggregation.

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets?

- Protocol :

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of PDGFRβ (PDB ID: 3MJG) .

- Apply density functional theory (DFT) to optimize the quinoline-piperazine scaffold’s geometry (B3LYP/6-31G* basis set) .

- Validate binding poses with molecular dynamics simulations (GROMACS) over 100 ns trajectories.

Key Considerations for Experimental Design

- Contradiction Analysis : If bioactivity data conflict (e.g., variable IC₅₀ values), verify assay conditions (ATP concentration, enzyme lot variability) and replicate experiments across independent labs.

- Safety : Handle the compound as hazardous—use PPE (gloves, goggles) and fume hoods. Refer to SDS for spill protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.